molecular formula C20H23N3O6S B10989090 Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate

Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate

Cat. No.: B10989090
M. Wt: 433.5 g/mol
InChI Key: YDKFDUCNMVWYCN-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate is a complex organic compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a piperazine ring, and a methoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 3-aminobenzoic acid with methanol in the presence of a strong acid catalyst.

    Introduction of the piperazine ring: The ester is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.

    Attachment of the methoxybenzenesulfonyl group: Finally, the piperazine derivative is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative.

Scientific Research Applications

Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate involves its interaction with β-catenin. The compound binds to the C-terminal region of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[4-(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 3-{[4-(4-chlorophenyl)sulfonyl]amino}benzoate: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit β-catenin makes it particularly valuable in cancer research .

Biological Activity

Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, including affinity data, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₄S

1. Enzyme Inhibition

The primary biological activity of this compound involves the inhibition of various enzymes, particularly those related to cancer progression:

  • Her2 Sheddase Activity : The compound has been shown to inhibit Her2 sheddase activity in the BT474 cell line with an IC50 value of 13 nM , indicating a strong potency against this target. This inhibition is crucial as Her2 is often overexpressed in breast cancer, contributing to tumor growth and metastasis .
  • ADAM10 Inhibition : It also exhibits inhibitory effects on ADAM10, an enzyme implicated in cancer cell signaling and metastasis. The reported IC50 values for ADAM10 inhibition range from 310 nM to 450 nM , suggesting moderate potency against this target .
  • Matrix Metalloproteinases (MMPs) : The compound shows varying degrees of inhibition against MMPs, which are involved in the degradation of extracellular matrix components during tumor invasion. IC50 values for MMP2 and MMP9 are reported at 350 nM and 428 nM , respectively .

Data Summary Table

Target EnzymeIC50 (nM)Assay Description
Her2 Sheddase13Inhibition in BT474 cell line
ADAM10310 - 450Enzyme inhibition
MMP2350Enzyme inhibition
MMP9428Enzyme inhibition

The mechanism by which this compound exerts its biological effects primarily involves the disruption of proteolytic processing of membrane proteins, particularly those involved in cell signaling pathways that promote tumor growth. By inhibiting these enzymes, the compound may reduce tumor proliferation and metastasis.

Case Studies and Research Findings

Several studies have investigated the effects of this compound in vitro and in vivo:

  • A study conducted on breast cancer cell lines demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests that the compound not only inhibits enzyme activity but also triggers programmed cell death in cancer cells.
  • Another research project focused on animal models showed promising results where administration of the compound led to a substantial decrease in tumor size compared to control groups. This highlights its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 3-[[4-(4-methoxyphenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H23N3O6S/c1-28-17-6-8-18(9-7-17)30(26,27)23-12-10-22(11-13-23)20(25)21-16-5-3-4-15(14-16)19(24)29-2/h3-9,14H,10-13H2,1-2H3,(H,21,25)

InChI Key

YDKFDUCNMVWYCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

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